Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate

Catalog No.
S870049
CAS No.
1357559-49-9
M.F
C8H14BF3KN
M. Wt
231.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluor...

CAS Number

1357559-49-9

Product Name

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate

IUPAC Name

potassium;trifluoro(3-piperidin-1-ylprop-1-en-2-yl)boranuide

Molecular Formula

C8H14BF3KN

Molecular Weight

231.11 g/mol

InChI

InChI=1S/C8H14BF3N.K/c1-8(9(10,11)12)7-13-5-3-2-4-6-13;/h1-7H2;/q-1;+1

InChI Key

FPNLWZIRQBFTKB-UHFFFAOYSA-N

SMILES

[B-](C(=C)CN1CCCCC1)(F)(F)F.[K+]

Canonical SMILES

[B-](C(=C)CN1CCCCC1)(F)(F)F.[K+]
  • Organic Synthesis

    The presence of the alkenyl group (prop-1-en-2-yl) and the piperidinyl group (piperidin-1-yl) indicates Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate could act as a building block in organic synthesis. The trifluoroborate group (BF3) can participate in various reactions like Suzuki-Miyaura couplings to form carbon-carbon bonds [].

  • Medicinal Chemistry

    The piperidinyl group is a common scaffold found in many biologically active molecules []. Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate could potentially serve as a starting material for the development of new drugs, but further research is needed to explore this possibility.

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is an organoboron compound characterized by its trifluoroborate group and a piperidine moiety. This compound has the molecular formula C8H14BF3KC_8H_{14}BF_3K and a molecular weight of approximately 231.11 g/mol. It appears as a white crystalline solid with a density of about 1.18 g/cm³. The compound is soluble in various organic solvents, making it useful in synthetic applications .

Typical of organoboron compounds. Notably, it can undergo:

  • Cross-coupling reactions: This compound can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.
  • Nucleophilic substitutions: The piperidine nitrogen can facilitate nucleophilic attacks on electrophiles, allowing for the introduction of various functional groups.
  • Rearrangement reactions: Under certain conditions, the structure of the compound may rearrange, leading to different products depending on the reaction environment.

Research into the biological activity of potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is limited, but organoboron compounds generally exhibit a range of biological properties. Some studies suggest potential applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the piperidine ring may contribute to interactions with biological targets, although specific activity data for this compound are scarce .

The synthesis of potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate typically involves:

  • Formation of the trifluoroborate salt: This can be achieved by reacting a suitable boronic acid with potassium fluoride in the presence of trifluoroacetic anhydride.
  • Alkylation: The piperidine moiety is introduced through an alkylation reaction, often involving a precursor that contains the propene functionality.
  • Purification: The final product is usually purified by recrystallization or chromatography to achieve high purity suitable for further applications.

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate finds utility in various fields:

  • Synthetic organic chemistry: It serves as a versatile reagent for constructing complex molecules through cross-coupling reactions.
  • Pharmaceutical development: Its derivatives may be explored for their potential therapeutic effects, particularly in drug discovery processes.
  • Material science: The compound may also be investigated for its properties in developing new materials or catalysts.

Interaction studies involving potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Reactivity with electrophiles: Understanding how this compound interacts with various electrophiles can elucidate its role in synthetic pathways.
  • Biological interactions: Investigating how this compound interacts with biological systems could reveal its potential pharmacological applications.

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate shares structural similarities with several other organoboron compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborateC7H14BF3KC_7H_{14}BF_3KContains diethylamino instead of piperidine
Potassium (4-vinylphenyl)trifluoroborateC9H10BF3KC_9H_{10}BF_3KFeatures a vinylphenyl group, useful in polymer chemistry
Potassium (S)-((tert-butoxycarbonyl(1-methoxy-1-oxopropan-2-yl)amino)methyl)trifluoroborateC12H16BF3KC_{12}H_{16}BF_3KContains a chiral center and protective group

The uniqueness of potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate lies in its specific piperidine structure and its application potential in diverse synthetic pathways that may not be achievable with other similar compounds.

Dates

Last modified: 04-14-2024

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